3-[(Benzenesulfonyl)methyl]aniline
Description
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Properties
IUPAC Name |
3-(benzenesulfonylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPCCGVNCORBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Aniline and Sulfone Scaffolds in Modern Organic Chemistry
The aniline (B41778) and sulfone functional groups are independently recognized as "privileged scaffolds" in organic chemistry due to their widespread presence in industrially and biologically important molecules.
Aniline Scaffold: Aniline, or aminobenzene, is a fundamental building block in organic synthesis. bloomtechz.com Its amino group makes the aromatic ring highly reactive towards various chemical transformations, including electrophilic substitution and diazotization. bloomtechz.comgeeksforgeeks.org This reactivity has established aniline and its derivatives as indispensable precursors for a vast range of commercial products, including dyes, polymers, agrochemicals, and rubber processing chemicals. bloomtechz.comgeeksforgeeks.orgquora.com In medicinal chemistry, the aniline framework is a core component of numerous therapeutic agents, leveraging its ability to form hydrogen bonds and interact with biological targets. geeksforgeeks.orgresearchgate.net The versatility and cost-effectiveness of aniline ensure its continued importance in both industrial and research settings. bloomtechz.com
Sulfone Scaffold: The sulfone group (R-S(=O)₂-R') is characterized by a sulfur atom in a high oxidation state, double-bonded to two oxygen atoms. This feature makes the sulfone group highly polar and capable of acting as a hydrogen bond acceptor. Sulfones are noted for their chemical stability and are found in a variety of materials and pharmaceuticals. fiveable.menih.gov They are utilized as high-performance polymers (e.g., polysulfones), industrial solvents, and detergents. fiveable.metaylorandfrancis.com In the realm of medicinal chemistry, the sulfone moiety is present in drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. researchgate.net Its ability to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, makes it a valuable component in drug design. fiveable.me
The combination of these two critical scaffolds in molecules like 3-[(Benzenesulfonyl)methyl]aniline creates a unique electronic profile, merging the electron-donating nature of the aniline with the strong electron-withdrawing character of the sulfonyl group. This synergy opens up diverse possibilities for creating complex molecules with specific and enhanced functionalities.
Overview of Research Trajectories for Compounds Analogous to 3 Benzenesulfonyl Methyl Aniline
Foundational and Evolving Approaches to Sulfonylation of Aniline Systems
Traditional methods for introducing a sulfonyl group onto an aniline framework have laid the groundwork for more advanced synthetic strategies. These foundational techniques, while effective, often require harsh conditions, which has spurred the development of milder and more versatile alternatives.
Direct Sulfonylation of Aniline Derivatives Utilizing Benzenesulfonyl Chlorides
Direct sulfonylation is a classical approach for the synthesis of arylsulfonamides. This method typically involves the reaction of an aniline derivative with a benzenesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. While this method is straightforward, it can be limited by the reactivity of the aniline and the potential for side reactions, such as polysulfonylation. Furthermore, the synthesis of the requisite sulfonyl chlorides can be challenging. organic-chemistry.org
A more recent approach involves the direct C-H sulfonylation of anilines. nih.gov This method circumvents the need for pre-functionalized starting materials and often employs transition-metal catalysts to facilitate the reaction. For instance, visible-light-mediated photoredox catalysis has emerged as a powerful tool for the direct sulfonylation of anilines with sulfinate salts, offering a mild and efficient alternative to traditional methods. rsc.orgscispace.comrsc.org
Application of the Sandmeyer Reaction for Sulfonyl Group Integration
The Sandmeyer reaction provides a versatile method for the introduction of a sulfonyl group onto an aromatic ring. This reaction involves the diazotization of a primary aromatic amine, such as aniline, to form a diazonium salt. The diazonium salt is then treated with a sulfur-containing reagent, such as sulfur dioxide in the presence of a copper catalyst, to yield the corresponding sulfonyl chloride. nih.govacs.orgnih.gov This intermediate can then be further reacted to generate a variety of sulfone-containing compounds.
A novel Sandmeyer-type chlorosulfonylation of (hetero)aromatic amines has been developed using DABSO as a stable SO2 surrogate. nih.govacs.orgnih.gov This method is operationally simple, scalable, and avoids the isolation of the potentially hazardous diazonium intermediate. nih.govacs.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.govacs.orgnih.gov
A related reductive Sandmeyer-type reaction has also been reported for the synthesis of sulfoxides from anilines under photocatalysis. rsc.org This method involves the reaction of an aryldiazonium salt with a sodium sulfinate in the presence of a photocatalyst to generate the corresponding sulfoxide. rsc.org
Innovative Synthetic Strategies for Methylene-Bridged Sulfonyl Anilines
The development of novel synthetic methods for methylene-bridged sulfonyl anilines, such as 3-[(Benzenesulfonyl)methyl]aniline, has been driven by the desire for more efficient, scalable, and environmentally friendly processes. These innovative strategies often employ cutting-edge technologies to overcome the limitations of traditional methods.
Mechanochemical Activation for Solvent-Free Synthetic Routes
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of a wide range of organic compounds. rsc.orgbeilstein-journals.org This technique offers several advantages over traditional solution-phase synthesis, including reduced solvent waste, shorter reaction times, and improved yields. beilstein-journals.org
In the context of sulfone synthesis, mechanochemical methods have been employed for the preparation of aromatic sulfonamides. rsc.org These reactions are typically carried out in a ball mill, where the reactants are ground together in the presence of a catalyst. The mechanical energy generated during the milling process provides the activation energy required for the reaction to occur.
Continuous Flow Reactor Applications for Scalable Synthesis
Continuous flow chemistry has gained significant attention in recent years as a means of improving the efficiency, safety, and scalability of chemical processes. mdpi.comnih.govnih.govrsc.org In a continuous flow system, reactants are continuously pumped through a reactor, where they are mixed and allowed to react. The product is then continuously removed from the reactor. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. mdpi.com
Continuous flow systems have been successfully applied to the synthesis of aryl sulfonyl chlorides. mdpi.com In one example, a multi-stage continuous stirred-tank reactor (CSTR) system was used to produce multi-hundred-gram quantities of an aryl sulfonyl chloride. mdpi.com The system incorporated an automated process control scheme to ensure consistent and reliable operation. mdpi.com
Visible-Light-Mediated Photoredox-Catalyzed Sulfonylation of Aniline Derivatives with Sulfinate Salts
Visible-light-mediated photoredox catalysis has emerged as a powerful and versatile tool for the synthesis of a wide range of organic compounds. nih.govrsc.orgscispace.comrsc.orgresearchgate.netnih.gov This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process, leading to the formation of highly reactive radical intermediates. These intermediates can then undergo a variety of chemical transformations, including C-H functionalization.
In the context of sulfone synthesis, visible-light photoredox catalysis has been employed for the direct sulfonylation of aniline derivatives with sulfinate salts. nih.govrsc.orgscispace.comrsc.orgresearchgate.netnih.gov This method offers several advantages over traditional sulfonylation methods, including mild reaction conditions, high functional group tolerance, and the use of readily available starting materials. rsc.orgscispace.comrsc.org The reaction proceeds via the generation of a sulfonyl radical from the sulfinate salt, which then adds to the aniline derivative to form the desired sulfone product. rsc.orgrsc.org
The scope of this reaction is broad, and it has been successfully applied to the late-stage functionalization of complex molecules, including drugs. nih.govrsc.orgrsc.org A variety of substituted anilines and sulfinate salts can be used, providing access to a diverse range of sulfone-containing compounds. nih.govrsc.org
| Catalyst | Oxidant | Additive | Solvent | Light Source | Yield (%) |
| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | K2S2O4 | TFA | MeCN/H2O | Blue LEDs | High |
| Acridinium catalyst | K2S2O4 | TFA | MeCN/H2O | Blue LEDs | 76 |
Table 1: Reaction Conditions for Visible-Light-Mediated Sulfonylation of Anilines
Electrochemical Synthesis of Sulfones from Aniline Derivatives and Sodium Sulfinates
Electrochemical synthesis provides a modern, environmentally conscious approach to constructing sulfones, bypassing the need for conventional metal catalysts or external oxidants. This technique leverages electric current to drive the sulfonylation of aniline derivatives using sodium sulfinates. organic-chemistry.orgnih.gov
A typical procedure involves an undivided electrochemical cell fitted with graphite (B72142) carbon electrodes. organic-chemistry.org The reaction between an aniline derivative and a sodium sulfinate, such as sodium benzenesulfinate, is conducted at room temperature under a constant current. organic-chemistry.orgrsc.org A mixed solvent system, like acetonitrile (B52724) and water, along with a supporting electrolyte, is often employed to facilitate the reaction. organic-chemistry.org This method has proven effective for a variety of substrates, leading to the formation of vinyl, alkyl, and allyl sulfones in moderate to high yields. organic-chemistry.orgnih.gov
Mechanistic studies indicate that the process likely begins with the formation of sulfonyl radicals. These radicals can be generated either through direct oxidation of the sodium sulfinate at the anode or via an iodine-mediated pathway. organic-chemistry.org These highly reactive sulfonyl radicals then add to an electron-rich species, such as an olefin or the aniline ring itself, to forge the new carbon-sulfur bond, ultimately yielding the desired sulfone product. organic-chemistry.org The efficiency of this green chemistry approach is highlighted by its scalability and broad functional group tolerance. organic-chemistry.org
Reductive Alkylation Strategies for N-Alkyl-β-hydroxyethyl Sulfone Aniline Derivatives
Reductive alkylation is a highly effective one-pot method for the N-alkylation of anilines, including those bearing a β-hydroxyethyl sulfone group. google.comgoogle.com This process combines the reaction of an aniline with an aldehyde or ketone and an in-situ reduction, providing a direct route to N-alkylated products. nih.gov
The synthesis can be performed starting from either a β-hydroxyethyl sulfone aniline or its corresponding nitrobenzene (B124822) precursor. google.comgoogle.com In a typical reaction, the aniline derivative is mixed with a lower aliphatic aldehyde or ketone in the presence of a supported platinum or palladium catalyst. google.comgoogle.com The mixture is then subjected to hydrogenation at temperatures ranging from 50 to 140°C and hydrogen pressures of 0.2 to 7 MPa. google.comgoogle.com This method demonstrates strong selectivity for monoalkylation, resulting in high yields and good product quality with minimal waste. google.comgoogle.com
The mechanism is believed to proceed through the formation of an unstable N-α-hydroxyethylaniline derivative, which then forms a Schiff base. nih.gov This intermediate is subsequently hydrogenated by the catalyst to yield the final N-alkyl-β-hydroxyethyl sulfone aniline. nih.gov For instance, reacting 3-(beta-hydroxy-ethyl-sulfonyl)-aniline with acetaldehyde (B116499) in the presence of a Raney Nickel catalyst can achieve 98% conversion with 95% selectivity for the mono-N-ethylated product. nih.gov
Synthesis via Nitroarene Reduction and Subsequent Amide Hydrolysis to Aniline Derivatives
A foundational and widely used method for preparing aniline derivatives is the reduction of the corresponding nitroarene. wikipedia.orgyoutube.com This transformation is a staple in organic synthesis and can be accomplished using various reagents and conditions. youtube.comresearchgate.net Historically, methods like the Zinin reduction (using sulfide (B99878) salts) or the Béchamp reduction (using iron) were common. wikipedia.org Modern industrial production often relies on the catalytic hydrogenation of nitrobenzene over metal catalysts like nickel, palladium, or copper at elevated temperatures (200–300 °C). wikipedia.org Other effective reagents include tin(II) chloride (SnCl2) in the presence of an acid or zinc metal. youtube.comyoutube.com
This reduction is a key step in multi-step syntheses. For example, a substituted nitrobenzene can be reduced to the corresponding aniline, which can then be further functionalized. wikipedia.org In some synthetic strategies, the newly formed amine group is temporarily protected by converting it into an amide. A common protecting group is acetyl, introduced by reacting the aniline with acetyl chloride. This is particularly useful to control selectivity in subsequent reactions, such as electrophilic aromatic substitution. After other transformations on the molecule are complete, the amide group can be easily hydrolyzed back to the aniline under acidic or basic conditions. This protection-deprotection sequence allows for the synthesis of complex, specifically substituted aniline derivatives.
Transition Metal-Catalyzed C-N Cross-Coupling for Aniline Construction
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, providing a direct route to aniline derivatives. acs.orgnih.gov The Buchwald-Hartwig amination is a prominent example of this class of reactions, typically employing a palladium catalyst, a phosphine-based ligand, and a base to couple an aryl halide or triflate with an amine. wikipedia.orgrsc.org This method is valued for its broad substrate scope and functional group tolerance.
While traditional cross-coupling requires pre-functionalized starting materials, recent advancements have focused on direct C-H amination as a more atom-economical alternative. acs.orgnih.gov These reactions often utilize rhodium or iridium catalysts and can employ organic azides as an environmentally benign nitrogen source, releasing only nitrogen gas as a byproduct. nih.gov The mechanism for C-H amination generally involves a chelation-assisted C-H bond cleavage to form a metallacycle, followed by C-N bond formation through a metal-nitrenoid intermediate and subsequent product release. acs.orgnih.gov
These catalytic systems, involving metals like palladium, rhodium, iridium, and copper, facilitate the construction of diverse aniline-based structures and complex N-heterocycles from simple precursors. nih.govresearchgate.net
Radical Cascade Cyclization for Sulfone Methylene-Substituted Indolines from 2-Alkynylaniline Derivatives
Radical cascade cyclizations provide an elegant and efficient pathway for the synthesis of complex heterocyclic frameworks such as indolines. acs.orgacs.org A recently developed method utilizes a radical cascade cyclization of 2-alkynylaniline derivatives with sulfonyl chlorides to construct C3-sulfone methylene-substituted indolines. acs.orgacs.orgdicp.ac.cn This process is notable for being metal- and base-free, proceeding with high efficiency to create three new chemical bonds in a single operation. acs.orgacs.org
The reaction yields range from 21% to 85% across a broad scope of substrates. acs.orgacs.org The proposed mechanism involves a radical relay strategy. acs.org A radical is generated and adds to the alkyne of the 2-alkynylaniline derivative. The resulting vinyl radical then undergoes a tandem cyclization to form the indoline (B122111) skeleton. acs.org This approach is not only concise but has also been demonstrated to be scalable, offering a rapid route to valuable indoline frameworks bearing a sulfone group. acs.orgacs.org
In Depth Mechanistic Studies of Chemical Transformations Involving 3 Benzenesulfonyl Methyl Aniline Systems
Elucidation of Reaction Pathways and Transient Intermediate Characterization
The reactivity of sulfonamide-containing systems like 3-[(Benzenesulfonyl)methyl]aniline is governed by the interplay of the sulfonyl group, the aromatic rings, and the amine functionality. Understanding the pathways of its chemical transformations requires detailed mechanistic investigation.
Nucleophilic substitution reactions are fundamental to the chemistry of sulfonamides. wikipedia.org The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, where the amine acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.orgnih.gov This process is the basis of the Hinsberg reaction for distinguishing primary and secondary amines. wikipedia.org
For a compound such as 3-[(Benzenesulfonyl)methyl]aniline, nucleophilic attack can occur at different sites. In reactions involving sulfonyl halides, studies have shown that both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring can influence the reaction rate, suggesting a complex interplay of mechanisms. beilstein-journals.org For benzenesulfonyl chloride, the reaction with hydroxide (B78521) is significantly faster than with water, which is consistent with an S_N2 pathway. beilstein-journals.org However, for substituted derivatives, evidence suggests that an ionization (S_N1) mechanism can also be operative. beilstein-journals.org
Furthermore, recent studies have explored the nucleophilic substitution of tertiary sulfonamides. These reactions can be activated by agents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), which generate electrophilic sulfonamide salts in situ. figshare.com These intermediates then readily react with nucleophiles, such as alcohols, to form sulfonate esters under mild conditions. figshare.com In reactions of tertiary sulfonamides with thermally generated benzynes, zwitterionic intermediates are formed, which can then undergo sulfonyl transfer or desulfonylation depending on the structure of the intermediate. nih.gov
In α-halogeno-sulphoxides, which share structural similarities with the methylene (B1212753) bridge in 3-[(Benzenesulfonyl)methyl]aniline, nucleophilic substitutions can proceed through two competing pathways: a direct S_N2 substitution and an elimination-addition process. rsc.org The dominant pathway is determined by the substrate's structure and the nature of the attacking nucleophile. rsc.org
The conversion of functional groups within the 3-[(Benzenesulfonyl)methyl]aniline framework through oxidation and reduction is a key aspect of its chemistry. A notable example is the synthesis of 3-[(Benzenesulfonyl)methyl]aniline itself from its nitro precursor, 1-nitro-3-[(benzylsulfonyl)methyl]benzene. mdpi.comresearchgate.net Research has shown this reduction to be challenging under several standard conditions.
| Reduction Method | Reagent(s) | Outcome | Reference |
| Catalytic Hydrogenation | Palladium on carbon | No reduction to the amine | mdpi.comresearchgate.net |
| Tin and Hydrochloric Acid | Sn / HCl | No reduction to the amine | mdpi.comresearchgate.net |
| Iron and Acetic Acid | Fe / Acetic Acid | Successful reduction to 3-[(benzylsulfonyl)methyl]acetanilide | mdpi.comresearchgate.net |
| Acid Hydrolysis | Concentrated HCl / Ethanol | Hydrolysis of the acetamide (B32628) to 3-[(Benzenesulfonyl)methyl]aniline | mdpi.comresearchgate.net |
The successful reduction using iron in acetic acid yielded the acetamide, which was subsequently hydrolyzed to the target aniline (B41778). mdpi.comresearchgate.net This specific pathway highlights the influence of the sulfone moiety on the reactivity of the nitro group.
Oxidative pathways are also crucial in the broader context of sulfonamide chemistry. For instance, a photoredox catalysis protocol enables an intramolecular alkene aminoarylation cascade. nih.gov This process begins with the oxidation of a deprotonated N-acylsulfonamide to an N-centered radical, which then initiates a series of cyclization and rearrangement steps. nih.gov While not directly involving 3-[(Benzenesulfonyl)methyl]aniline, this illustrates a modern oxidative conversion pathway applicable to related sulfonamide systems.
Proton transfer is a fundamental step that can often be rate-limiting in chemical reactions, including those involving sulfonamides. masterorganicchemistry.com The formation of the active electrophile in the sulfonation of benzene, for example, involves the protonation of sulfur trioxide (SO₃) by concentrated sulfuric acid. youtube.comyoutube.com
Theoretical studies using model systems have provided deep insights into proton transfer mechanisms at sulfonic acid groups. rsc.orgnih.gov Born-Oppenheimer molecular dynamics (BOMD) simulations on complexes of triflic acid, H₃O⁺, and water revealed that proton transfer is not a concerted process. rsc.org Instead, it occurs through various quasi-dynamic equilibria and can be mediated directly or indirectly by the -SO₃H group via the formation of transition states like –SO₃⁻ and –SO₃H₂⁺. rsc.org These studies identified two principal structural diffusion pathways:
"Pass-through" mechanism: Involves the direct protonation and deprotonation at the -SO₃H group. nih.gov
"Pass-by" mechanism: Involves proton transfer within an adjacent Zundel-like complex. nih.gov
The sulfonic acid group facilitates these transfers by lowering the vibrational energy required for the interconversion between dynamic states, thus promoting effective proton diffusion. nih.gov Such detailed mechanistic understanding is crucial for controlling reactions where proton transfer is a key step, such as in the synthesis or subsequent reactions of 3-[(Benzenesulfonyl)methyl]aniline.
Advanced Analytical and Computational Techniques for Mechanistic Insights
To probe the intricate details of reaction mechanisms, researchers employ sophisticated analytical and computational methods.
Isotopic labeling is a powerful tool for tracing the fate of atoms and functional groups through a reaction sequence. youtube.com In the study of sulfonamides, compound-specific isotope analysis (CSIA) of nitrogen (δ¹⁵N) has emerged as a precise method for tracking their origin and degradation pathways. nih.govnih.gov This technique was developed using sulfamethoxazole (B1682508) as a model compound and involves derivatization with (trimethylsilyl)diazomethane to make the compound suitable for gas chromatography-isotope ratio mass spectrometry (GC-IRMS). nih.govnih.gov The method has proven versatile for analyzing various sulfonamides. nih.gov
| Compound | Limit for Precise Isotope Analysis (nmol N on column) | Reference |
| Sulfamethoxazole | 3 | nih.gov |
| Sulfadiazine | Data not specified, but method applicable | nih.gov |
| Sulfadimethoxine | Data not specified, but method applicable | nih.gov |
| Sulfadimidine | Data not specified, but method applicable | nih.gov |
| Sulfathiazole | Data not specified, but method applicable | nih.gov |
Another innovative technique involves the late-stage ¹⁸O labeling of sulfonamides. This is achieved by deaminating the sulfonamide to a sulfinate intermediate, which is then isotopically enriched using H₂¹⁸O. researchgate.net Furthermore, deuterated diazomethane (B1218177) (CD₂N₂) can be used for isotopic labeling studies, reacting with acidic protons to introduce a deuterium (B1214612) label. wikipedia.org These methods provide unambiguous evidence for bond-forming and bond-breaking steps, which is essential for validating proposed reaction mechanisms.
Density Functional Theory (DFT) has become an indispensable computational tool in modern chemistry for investigating molecular structures, stabilities, and reaction pathways. youtube.com DFT calculations allow for the determination of the stability of different isomers and conformations of sulfonamide-containing molecules. For example, studies on novel Schiff base sulfonamide analogues used DFT calculations with the B3LYP functional to compare the energies of E- and Z-forms, finding the E-forms to be more stable. nih.gov
DFT is also extensively used to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers. acs.org This provides critical insights into the rate-determining steps of a reaction. In a study on the NHC-catalyzed synthesis of axially chiral benzonitriles from sulfonamides, DFT calculations revealed that the rate-determining step was the nucleophilic attack of the carbene onto an in situ-generated imine, with a calculated energy barrier of 16.9 kcal/mol. acs.org
Furthermore, DFT can be used to calculate key physicochemical properties that govern reactivity. Theoretical studies on alkylimino-substituted sulfonamides have employed DFT to calculate pKₐ values and the energy barriers for proton transfer, revealing that the transition from a zwitterionic to a nonzwitterionic form is often a barrierless process. nih.gov These computational insights complement experimental findings to build a comprehensive picture of the reaction mechanism. nih.gov
Strategic Chemical Derivatization and Advanced Applications in Synthetic Chemistry
Methodologies for Structural Diversification and Analog Design
The structural framework of 3-[(Benzenesulfonyl)methyl]aniline offers multiple sites for chemical modification, enabling the systematic design of analogs with tailored electronic and steric properties.
The inherent chemical properties of 3-[(Benzenesulfonyl)methyl]aniline are significantly influenced by the powerful electron-withdrawing nature of the benzenesulfonyl group. researchgate.net This group modifies the electron density of the entire molecule, impacting the reactivity of the aniline (B41778) nitrogen and its attached aromatic ring. researchgate.net The sulfonyl group is generally considered to be a stronger electron-withdrawing group than a carbonyl group. researchgate.net This effect reduces the nucleophilicity of the aniline's amino group compared to unsubstituted aniline, a critical factor in controlling its reactivity in various chemical transformations.
Further modulation of the molecule's reactivity can be achieved by introducing additional electron-withdrawing groups (EWGs) onto either of the aromatic rings. For instance, the addition of a nitro group to an aniline ring can significantly alter reaction outcomes. nih.gov The electron-withdrawing capacity of substituents has been shown to be a crucial factor in directing the course of condensation reactions, such as the one-pot three-component synthesis of meta-hetarylanilines from 1,3-diketones. beilstein-journals.org In this context, the strength of the EWG, often quantifiable by Hammett constants, dictates the feasibility and efficiency of the reaction. beilstein-journals.org Therefore, the strategic placement of EWGs on the 3-[(Benzenesulfonyl)methyl]aniline scaffold is a powerful tool for fine-tuning its reactivity in complex synthetic sequences.
The selective mono-N-alkylation of primary anilines is a fundamental transformation in organic synthesis, yet it can be challenging due to competing over-alkylation reactions that yield tertiary amines and quaternary ammonium (B1175870) salts. psu.edu For a substrate like 3-[(Benzenesulfonyl)methyl]aniline, the presence of the electron-withdrawing sulfonyl group can slow the rate of alkylation compared to more electron-rich anilines. psu.edu Nevertheless, numerous modern catalytic methods have been developed to achieve highly selective N-alkylation of anilines, including those bearing EWGs. psu.edunih.gov
These methods often rely on "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, which are atom-efficient and environmentally conscious. nih.gov Catalysts based on non-noble metals like manganese and cobalt have proven effective. nih.govrsc.orgresearchgate.net For example, defined PNP manganese pincer complexes can selectively mono-alkylate a variety of substituted anilines with alcohols under mild conditions (80–100 °C), tolerating sensitive functional groups. nih.gov Similarly, cobalt catalysts supported on metal-organic frameworks (MOFs) have shown excellent selectivity and yields in the N-alkylation of anilines with benzyl (B1604629) alcohol. rsc.org Other successful approaches include the use of zeolite catalysts, which can control selectivity based on pore size and shape, and reactions in ionic liquids, where selectivity can be tuned by adjusting the temperature. psu.edugoogle.com
| Catalytic System | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| Manganese Pincer Complexes | Primary Alcohols (including Methanol) | High chemoselectivity for mono-alkylation; tolerates various functional groups. | nih.gov |
| Cobalt-based MOF (UiO-67) | Benzyl Alcohol | Heterogeneous catalyst with excellent selectivity and yields; sustainable process. | rsc.org |
| Acidic Zeolite (e.g., S-115) | Lower Alkanols (e.g., Methanol) | Vapor-phase reaction; high selectivity for N-alkylation over C-alkylation controlled by pore size. | google.com |
| Ionic Liquids (e.g., [bmim][Tf2N]) | Alkyl Halides | Improved selectivity at lower temperatures; anion basicity affects the process. | psu.edu |
| Ru-based Complex | Primary Alcohols | Mild reaction conditions (room temp to reflux); enables methylation with methanol. | researchgate.net |
Utility as Foundational Building Blocks in Complex Organic Synthesis
Organic building blocks are functionalized molecules used for the modular assembly of more complex structures, a key strategy in medicinal and materials chemistry. uschemfine.comrsc.org 3-[(Benzenesulfonyl)methyl]aniline, with its distinct reactive sites, is an exemplary foundational building block for constructing advanced molecular frameworks.
The sulfonamide functional group is a privileged scaffold found in a vast number of therapeutic agents. frontiersin.orgscholarsresearchlibrary.com The primary amino group of 3-[(Benzenesulfonyl)methyl]aniline serves as a convenient handle for the synthesis of more complex sulfonamides. It can readily react with a wide variety of sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form a stable sulfonamide linkage. cbijournal.com This reaction is a cornerstone of medicinal chemistry, allowing for the facile combination of two distinct molecular fragments.
For example, the reaction of an aniline derivative with a benzenesulfonyl chloride is a classic and widely used method for creating N-aryl sulfonamides. cbijournal.com This modularity allows for the creation of large libraries of compounds for biological screening. Beyond simple sulfonamides, this building block can be used to access advanced analogs such as sulfonimidamides, where one of the sulfonyl oxygens is replaced by an imine group. acs.orgnih.gov This substitution introduces a chiral center at the sulfur atom, adding three-dimensional complexity that can be exploited to improve biological activity and properties. nih.gov The synthesis of these chiral sulfonimidamides can be achieved through the reaction of anilines with sulfonimidoyl fluorides, often catalyzed by a Lewis acid like Ca(NTf₂)₂. acs.orgnih.gov
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. openaccesspub.orgrsc.org Aniline and its derivatives are common participants in MCRs. The nucleophilic nature of the amino group in 3-[(Benzenesulfonyl)methyl]aniline makes it a suitable candidate for such transformations. For instance, a three-component reaction involving an aniline, a terminal alkyne like phenylacetylene, and an aromatic sulfonyl chloride can be catalyzed by Cu(I) to generate complex enamines. sid.ir
Cascade annulations, where a series of intramolecular bond-forming events occur sequentially to build cyclic systems, also represent a powerful synthetic strategy. A notable example is the one-pot synthesis of meta-substituted anilines from 1,3-diketones and an amine in a solvent like acetone. beilstein-journals.org This process involves a cascade of reactions including enamine formation, nucleophilic addition, intramolecular cyclization, and multiple dehydrations to construct the final aromatic ring. beilstein-journals.org Given its structure, 3-[(Benzenesulfonyl)methyl]aniline could be integrated into such cascade sequences to produce highly substituted meta-terphenyl-like structures containing a sulfone linkage, which are of interest in materials and medicinal chemistry. beilstein-journals.org
Catalysis and Design of Catalytic Systems Incorporating Sulfonyl Anilines
While often viewed as a synthetic target or intermediate, the structural motifs within 3-[(Benzenesulfonyl)methyl]aniline also have potential for use in the design of new catalytic systems. The aniline nitrogen, the oxygen atoms of the sulfonyl group, and the aromatic systems all represent potential coordination sites for metal centers.
A promising application lies in the use of its derivatives as building blocks for chiral ligands in asymmetric catalysis. Research has shown that chiral sulfonimidamides, synthesized from anilines, are valuable precursors for designing new catalysts. acs.orgnih.gov By starting with or creating a chiral version of a 3-[(Benzenesulfonyl)methyl]aniline derivative, one could construct ligands where the stereochemical information is relayed from the chiral sulfur center to a catalytically active metal. The synthesis of such molecules often proceeds stereospecifically, allowing for precise control over the catalyst's architecture. acs.org
Furthermore, aniline derivatives can be incorporated into the organic linkers used to construct metal-organic frameworks (MOFs). rsc.org These porous materials have shown great promise as heterogeneous catalysts. rsc.orgmdpi.com A bifunctional linker derived from 3-[(Benzenesulfonyl)methyl]aniline could be used to build a MOF where the framework itself possesses catalytically active sites or where the specific properties of the sulfonyl aniline moiety can influence reactions occurring within the pores.
Exploration of Benzenesulfonyl Aniline Moieties in Ligand and Catalyst Development
The benzenesulfonyl aniline moiety, a core component of 3-[(Benzenesulfonyl)methyl]aniline, presents a unique combination of functional groups that are of significant interest in the development of specialized ligands and catalysts. The structural motif combines an electron-withdrawing sulfonyl group with an electron-donating aniline ring, creating a molecule with distinct electronic and reactive properties that can be harnessed in coordination chemistry. The nitrogen atom of the aniline group and the oxygen atoms of the sulfonyl group can act as potential coordination sites for metal centers.
While the direct application of 3-[(Benzenesulfonyl)methyl]aniline as a ligand is not extensively documented in mainstream literature, the broader class of sulfonamide-containing molecules is recognized for its coordination potential. The development of catalysts from this specific compound is a specialized field. However, related research into materials incorporating diaminodiphenyl sulfone derivatives has been reported, where the amine functionalities are used to create organic-inorganic hybrid materials. These materials can form supramolecular structures through reactions with acids, demonstrating the utility of the amine group in forming larger assemblies.
Furthermore, the principles of ligand design suggest that the aniline portion can be modified to enhance its coordination ability. For instance, highly versatile 3-acetylamino-2-hydroxypyridine ligands have been developed to promote challenging C-H activation reactions, showcasing how modification of an aniline-type structure can lead to powerful catalytic tools. nih.gov The development of such ligands is crucial for enabling a wide substrate scope and for facilitating difficult chemical transformations. nih.gov The table below summarizes the potential coordination sites within the benzenesulfonyl aniline moiety.
| Functional Group | Potential Role in Ligand/Catalyst | Characteristics |
| Aniline Amine (-NH₂) | Metal Coordination Site | Lewis basic nitrogen can donate a lone pair to a metal center. |
| Sulfonyl (R-SO₂-R') | Metal Coordination Site, Directing Group | Oxygen atoms can act as Lewis basic sites; the group's electron-withdrawing nature influences reactivity. |
| Aromatic Rings | π-Interactions | Benzene (B151609) rings can engage in π-stacking or cation-π interactions with metal centers or other ligands. |
Application of Photoredox Catalysis for Sulfonylation
Photoredox catalysis has emerged as a powerful and sustainable method for forming carbon-sulfur bonds under mild conditions, a process central to the synthesis of sulfonated molecules like 3-[(Benzenesulfonyl)methyl]aniline. This technique utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions that are often difficult to achieve through traditional thermal methods.
The application of photoredox catalysis is particularly relevant for sulfonylation reactions. For instance, a novel method for the direct synthesis of sulfonated oxindoles has been developed using visible-light photoredox catalysis. nih.gov This process involves a cascade C-S/C-C bond formation from N-arylacrylamides and arylsulfinic acids, demonstrating an efficient and atom-economical route to complex sulfonated heterocycles in water. nih.gov
Similarly, photoredox catalysis enables the sulfination of alcohols and alkyl bromides to produce alkyl sulfinates, which are valuable intermediates for accessing a wide variety of sulfur-containing compounds, including sulfonamides and sulfones. princeton.edu These methods highlight the potential of using novel radical precursors to broaden the scope of photoredox transformations. princeton.edu The stereoselective addition of C-centered radicals to N-sulfinyl imines, facilitated by an organic acridinium-based photocatalyst, further illustrates the sophistication of this approach in synthesizing chiral molecules. nih.gov
The table below outlines different approaches to sulfonylation and related reactions using photoredox catalysis.
| Reaction Type | Reactants | Catalyst System | Key Features |
| Sulfonated Oxindole Synthesis | N-Arylacrylamides, Arylsulfinic Acids | Visible-light photocatalyst | Cascade C-S/C-C bond formation; performed in water. nih.gov |
| Alkyl Sulfinate Synthesis | Alcohols, Alkyl Bromides | N-heterocyclic carbene adducts, photocatalyst | Converts ubiquitous functional groups to versatile sulfinate intermediates. princeton.edu |
| Stereoselective Radical Addition | Carboxylic Acids, N-Sulfinyl Imines | Organic acridinium-based photocatalyst | Generates chiral α-amino acid derivatives. nih.gov |
| Sulfonylation/Aminoalkylation | Styrenes, Sodium Sulfinates, Anilines | Photoredox catalyst | Multifunctionalization of olefins. researchgate.net |
Computational Chemistry Approaches for Compound Design and Reactivity Prediction
Quantum Chemical Studies to Predict Reactivity and Electronic Properties
Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties and predicting the reactivity of molecules like 3-[(Benzenesulfonyl)methyl]aniline. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of molecular orbitals, charge distribution, and reaction energetics. beilstein-journals.org
For example, a computational study on the intramolecular radical addition to substituted anilines using the PW6B95-D3 functional revealed the high importance of polar effects. beilstein-journals.org It was found that combining electrophilic radicals with nucleophilic arenes results in the highest reaction rate constants, providing valuable guidance for designing new radical reactions. beilstein-journals.org Such studies are critical for predicting the outcomes of C-C bond-forming events in the synthesis of complex molecules. beilstein-journals.org
A study on the related compound 3-(3-nitrophenylsulfonyl)aniline utilized quantum chemical calculations to characterize this novel molecule. consensus.app These computational approaches can determine optimized geometries, analyze infrared spectra, and calculate thermodynamic properties like the enthalpy of formation. consensus.app The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly insightful. For many aniline derivatives, the HOMO orbitals are delocalized on the aniline ring and adjacent linkers, which is crucial for their reactivity and potential interactions. mdpi.com The dipole moment, another calculable property, has been correlated with the biological activity of some azole derivatives, suggesting its utility in designing potent compounds. mdpi.com
The following table presents key electronic properties that can be predicted using quantum chemical methods and their significance.
| Predicted Property | Significance in Reactivity and Design | Computational Method Example |
| HOMO/LUMO Energies | Predicts susceptibility to nucleophilic/electrophilic attack; indicates electronic transition properties. | DFT (e.g., B3LYP), G4MP2 consensus.app |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | DFT |
| Dipole Moment | Influences solubility, intermolecular interactions, and can correlate with biological activity. | DFT, Ab initio methods mdpi.com |
| Free Energy of Activation (ΔG‡) | Predicts the rate constant and feasibility of a chemical reaction. | PW6B95-D3 functional beilstein-journals.org |
Computational Structure-Activity Relationship (SAR) Studies in Compound Design
Computational Structure-Activity Relationship (SAR) studies are a cornerstone of modern medicinal chemistry and materials science, providing a framework to correlate the structural features of a compound with its functional activity. nih.govresearchgate.net For a molecule like 3-[(Benzenesulfonyl)methyl]aniline, SAR analysis can guide the design of derivatives with enhanced properties, whether for biological applications or materials science.
The process involves systematically modifying the chemical structure and observing the resulting changes in a specific activity or property. For instance, in drug discovery, SAR studies on a series of compounds can identify the key pharmacophores responsible for efficacy. An analysis of imidazo-[1,2-a]-pyridine-3-carboxamide analogues revealed that specific substitutions were critical for anti-tuberculosis activity, with a 4-methyl-benzyl amino group leading to the most potent analogue. nih.gov
For aniline derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict properties like lipophilicity (logP). researchgate.net These models use molecular descriptors calculated from the compound's structure—such as hydrophilicity factor, van der Waals volume, and electrophilicity—to build a predictive mathematical equation. researchgate.net Such analyses have shown that many aniline derivatives are not hydrophilic, a crucial consideration for drug design. researchgate.net The position of substituents on the aniline ring significantly impacts properties; studies on 1,2,3-triazole derivatives of aniline showed that para-substituted compounds consistently demonstrated the lowest lipophilicity. nih.gov
The table below illustrates a hypothetical SAR study based on the structure of 3-[(Benzenesulfonyl)methyl]aniline, showing how modifications could influence a target property.
| Structural Position for Modification | Example Modification | Potential Impact on Property (e.g., Receptor Binding) | Rationale |
| Aniline Ring (Positions 2, 4, 5, 6) | Add a methoxy (B1213986) (-OCH₃) group | May increase or decrease binding | Alters electronics (donor) and sterics. |
| Benzenesulfonyl Ring (para-position) | Add a nitro (-NO₂) group | May increase binding | Strong electron-withdrawing group could enhance hydrogen bonding or other interactions. |
| Methylene (B1212753) Bridge (-CH₂-) | Replace with an amide (-CONH-) | Could change conformation and add H-bond donor/acceptor sites | Introduces rigidity and new interaction points. |
| Aniline Amine (-NH₂) | Acylate to form an amide (-NHCOR) | Likely decreases basicity, may introduce new interactions | Alters H-bonding capacity and overall electronic profile. |
Supramolecular Chemistry and Molecular Assembly of Sulfone-Containing Units
Investigation of Non-Covalent Interactions in Molecular Assemblies
The field of supramolecular chemistry investigates the complex assemblies formed and held together by non-covalent interactions. numberanalytics.com Molecules containing sulfone and aniline groups, such as 3-[(Benzenesulfonyl)methyl]aniline, are capable of participating in a rich variety of these interactions, which are fundamental to molecular recognition, self-assembly, and crystal engineering. researchgate.netbeilstein-journals.org
The key non-covalent forces at play in assemblies of this compound include:
Hydrogen Bonding: The N-H bonds of the aniline group are excellent hydrogen bond donors. The highly polarized oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors. This donor-acceptor pairing is a powerful and directional interaction that can guide the formation of predictable supramolecular structures. researchgate.net
π-π Stacking: The two benzene rings in the molecule can interact with each other or with aromatic rings of neighboring molecules through π-π stacking, contributing to the stability of molecular aggregates. researchgate.net
Sulfur-π Interactions: The sulfur atom in the sulfone group, despite being in a high oxidation state, can participate in non-covalent interactions. Sulfur is a highly polarizable atom, and interactions between its lone pairs and the π-systems of aromatic rings are recognized as important forces in both chemical and biological recognition. researchgate.netnih.gov These interactions are often underappreciated but can significantly influence molecular conformation and crystal packing. nih.govresearchgate.net
C-H···π and C-H···O Interactions: The hydrogen atoms on the aromatic rings and the methylene bridge can act as weak hydrogen bond donors to the π-electron clouds of the benzene rings or the oxygen atoms of the sulfonyl group in neighboring molecules.
These weak, directional interactions collectively govern how molecules recognize each other and assemble into larger, ordered structures. numberanalytics.com Understanding these forces is crucial for designing materials with specific properties, from molecular crystals to complex biological systems. rsc.org
The table below summarizes the potential non-covalent interactions involving the functional groups of 3-[(Benzenesulfonyl)methyl]aniline.
| Interaction Type | Donor/Acceptor Group (from the molecule) | Significance |
| Hydrogen Bond | Donor: Aniline N-HAcceptor: Sulfonyl S=O | Strong, directional interaction; key driver of self-assembly. |
| π-π Stacking | Both benzene rings | Stabilizes packing in solid state; influences conformation in solution. |
| Sulfur-π Interaction | Sulfur atom and benzene rings | Contributes to molecular recognition and structural stability. researchgate.netnih.gov |
| C-H···π Interaction | Donor: Aromatic/Methylene C-HAcceptor: Benzene rings | Fine-tunes the overall structure of molecular assemblies. |
| C-H···O Interaction | Donor: Aromatic/Methylene C-HAcceptor: Sulfonyl S=O | Adds to the network of weak interactions stabilizing the crystal lattice. |
Design Principles for Supramolecular Architectures Incorporating Sulfonyl Moieties
The rational design of supramolecular architectures hinges on the precise control of non-covalent interactions to guide molecular self-assembly into well-defined, higher-order structures. The incorporation of sulfonyl moieties, such as the one present in 3-[(Benzenesulfonyl)methyl]aniline, provides a powerful tool for crystal engineering and the construction of complex molecular networks. The key design principles revolve around the predictable and directional nature of the interactions involving the sulfonyl group. researchgate.netnih.gov
The sulfonyl group (–SO₂–) is a potent hydrogen bond acceptor due to the high electronegativity of its oxygen atoms. This allows it to form strong and directional hydrogen bonds, most notably with N-H and C-H donors. researchgate.net In the context of a molecule like 3-[(Benzenesulfonyl)methyl]aniline, the aniline moiety provides an N-H group that can act as a hydrogen bond donor. This inherent donor-acceptor capability within the same or adjacent molecules is a fundamental principle for designing self-complementary systems that can assemble into predictable topologies such as chains, sheets, or 3D frameworks. researchgate.netnih.gov
Key design principles for sulfonyl-containing supramolecular systems include:
Hydrogen Bonding: The primary interaction driving the assembly is the hydrogen bond. The N-H···O bond between the aniline nitrogen of one molecule and a sulfonyl oxygen of another is a robust and predictable synthetic tool. researchgate.net These interactions can guide the formation of extensive 2D frameworks. researchgate.net
Molecular Recognition: The assembly process relies on specific molecular recognition events. By modifying the substituents on the aromatic rings of the benzenesulfonyl or aniline groups, it is possible to introduce secondary interactions, such as π-π stacking, C-H···π interactions, and halogen bonding, which further direct the packing and dimensionality of the final architecture. rsc.org
Hierarchical Assembly: The design often follows a hierarchical approach where strong, directional interactions create primary structural motifs (like dimers or chains), which then organize into more complex structures through weaker, less directional forces. nih.gov
Host-Guest Chemistry: The frameworks built from sulfonyl-containing molecules can be designed to have cavities or channels, enabling them to act as hosts for smaller guest molecules. The size, shape, and chemical nature of these cavities are dictated by the geometry of the constituent molecules and the angles of their intermolecular bonds. wiley.com
Research on related sulfonylurea derivatives demonstrates that the combination of N-H···O and C-H···O hydrogen bonds is crucial in forming stable 2D architectures. researchgate.net The systematic study of these non-covalent interactions allows for a transferable strategy in supramolecular synthesis, where specific functionalities are used to produce desired structural outcomes reliably. nih.gov
Emerging Applications in the Development of Advanced Functional Materials
The unique electronic and structural characteristics of sulfonyl aniline frameworks are being explored for the creation of advanced functional materials. rsc.orgnih.gov These materials are designed to have specific, tunable properties for use in a variety of high-technology fields. The ability to introduce functional groups, such as the sulfonyl group, into polymeric and molecular systems allows for the fine-tuning of their electronic, optical, and mechanical properties, leading to applications in electronics, energy storage, and biomedical devices. rsc.orgnih.gov
Incorporation of Sulfonyl Aniline Frameworks into Organic Electronic and Polymeric Materials
The incorporation of sulfonyl aniline frameworks, such as that of 3-[(Benzenesulfonyl)methyl]aniline, into polymeric materials, particularly conducting polymers like polyaniline (PANI), is a promising strategy for developing new organic electronic materials. mdpi.comresearchgate.net Polyaniline is valued for its ease of synthesis, environmental stability, and tunable conductivity. mdpi.com
The properties of polyaniline can be significantly modified by introducing functional groups to the aniline ring. mdpi.com The sulfonyl group is strongly electron-withdrawing, which can influence the electronic structure and, consequently, the conductivity and redox properties of the resulting polymer. While anilines bearing electron-withdrawing groups can be difficult to homopolymerize, they can be effectively incorporated into polymer chains through copolymerization with aniline. mdpi.com
The integration of a sulfonyl aniline framework into a polymer can impart several desirable characteristics:
Modified Electronic Properties: The electron-withdrawing nature of the sulfonyl group alters the electron density of the polymer backbone, affecting its conductivity and redox potentials. This allows for the tuning of the material for specific electronic applications, such as sensors or layers in organic light-emitting diodes (OLEDs).
Improved Solubility and Processability: The introduction of functional groups can enhance the solubility of the resulting polymer in common organic solvents, which is a critical factor for device fabrication using solution-based techniques like spin-coating or inkjet printing.
Enhanced Intermolecular Interactions: The sulfonyl and amine groups can participate in hydrogen bonding, leading to better-ordered polymer chains. This can improve charge transport mobility, which is essential for efficient electronic devices.
Adhesion and Interfacial Properties: The polar sulfonyl and aniline moieties can improve the adhesion of the polymer film to various substrates, including metal electrodes and inorganic semiconductors, which is crucial for the performance and stability of multilayer devices.
The table below summarizes the potential effects of incorporating a sulfonyl aniline framework into a polyaniline-based material, based on general principles of polymer functionalization.
| Property | Effect of Sulfonyl Aniline Incorporation | Rationale | Potential Application |
| Electronic Conductivity | Modulated (typically decreased) | The electron-withdrawing sulfonyl group can alter the electronic structure of the PANI backbone. mdpi.com | Active layers in sensors, organic thin-film transistors (OTFTs) |
| Solubility | Potentially Increased | Introduction of functional groups can disrupt packing and improve interaction with solvents. | Solution-processable electronics, printable conductive inks |
| Thermal Stability | Potentially Enhanced | Strong intermolecular hydrogen bonding can increase the energy required for thermal decomposition. | Materials for devices operating at elevated temperatures |
| Adhesion | Improved | Polar sulfonyl and amine groups can form strong interactions with polar substrates. | Interfacial layers in solar cells, OLEDs |
By strategically designing copolymers, it is possible to create materials that synergistically combine the conductivity of polyaniline with the specific functionalities imparted by the sulfonyl aniline monomer, opening avenues for new applications in flexible electronics, energy storage systems, and advanced sensors. nih.govmdpi.com
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-[(Benzenesulfonyl)methyl]aniline, and how can purity be ensured during synthesis?
- The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A common method involves reacting 3-aminobenzyl derivatives with benzenesulfonyl chloride under basic conditions (e.g., NaOH or pyridine) to form the sulfonamide bond. Purification typically employs column chromatography with silica gel or recrystallization using solvents like ethanol/water mixtures. Purity validation requires HPLC with UV detection (λ = 254 nm) or titration methods to quantify unreacted amines .
Q. How can the Hinsberg test differentiate 3-[(Benzenesulfonyl)methyl]aniline from other aromatic amines?
- The Hinsberg test uses benzenesulfonyl chloride to react with primary amines, forming water-soluble sulfonamide salts under basic conditions. Secondary or tertiary amines yield insoluble products. For 3-[(Benzenesulfonyl)methyl]aniline, the pre-existing benzenesulfonyl group alters reactivity: the test may produce a unique solubility profile or precipitate, requiring cross-validation via NMR (e.g., ¹H NMR analysis of aromatic protons at δ 7.2–7.8 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons and sulfonyl group integration confirm substitution patterns.
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) verify the sulfonyl moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion [M+H]⁺ at m/z 277.08 (calculated for C₁₃H₁₃NO₂S) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) influence the regioselectivity of sulfonylation in 3-[(Benzenesulfonyl)methyl]aniline synthesis?
- Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity, while temperature (40–60°C) minimizes side reactions like hydrolysis. Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation. For regioselective synthesis, steric effects at the 3-position of the aniline ring must be controlled using bulky directing groups or low-temperature kinetic conditions .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
- Discrepancies often arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can identify polymorphs, while Karl Fischer titration quantifies moisture. Cross-referencing with high-purity standards (e.g., ≥99% by HPLC) and controlled recrystallization (e.g., from anhydrous ethyl acetate) ensures reproducibility .
Q. How can computational modeling predict the reactivity of 3-[(Benzenesulfonyl)methyl]aniline in nucleophilic substitution reactions?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The sulfonyl group’s electron-withdrawing nature lowers the LUMO energy at the methylene bridge, favoring nucleophilic attack. Solvent effects (e.g., PCM models for DMSO) refine predictions of activation barriers .
Q. What are the stability challenges for this compound under long-term storage, and how are they mitigated?
- The sulfonamide bond is sensitive to hydrolysis in humid environments. Storage at 0–6°C in anhydrous conditions (e.g., desiccated argon atmosphere) prevents degradation. Accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring identify degradation products like benzenesulfonic acid or 3-aminobenzyl alcohol .
Q. How does 3-[(Benzenesulfonyl)methyl]aniline serve as an intermediate in pharmaceutical synthesis?
- It acts as a precursor for kinase inhibitors (e.g., pacritinib derivatives) via Buchwald–Hartwig amination or Suzuki coupling. For example, coupling with pyrimidine chlorides forms heterocyclic cores, followed by metathesis or reduction to yield bioactive molecules. Reaction yields (e.g., ~13% over 5 steps) highlight the need for optimized catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
